molecular formula C17H20N2O2 B11967699 2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide

2-hydroxy-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide

Cat. No.: B11967699
M. Wt: 284.35 g/mol
InChI Key: UHMSPQQBMSZIEC-UHFFFAOYSA-N
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Description

2-hydroxy-N’-tricyclo[3311~3,7~]dec-2-ylidenebenzohydrazide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions. The final step involves the condensation of the tricyclic core with benzohydrazide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-(2-adamantylideneamino)-2-hydroxybenzamide

InChI

InChI=1S/C17H20N2O2/c20-15-4-2-1-3-14(15)17(21)19-18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,20H,5-9H2,(H,19,21)

InChI Key

UHMSPQQBMSZIEC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=CC=C4O

solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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